Product packaging for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine(Cat. No.:CAS No. 1823708-38-8)

1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B6146951
CAS No.: 1823708-38-8
M. Wt: 221.29 g/mol
InChI Key: SDLMZWZCKFQVFY-UHFFFAOYSA-N
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Description

1-[4-(Oxan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the CAS Registry Number 1823708-38-8 . It has a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol . The compound is identified by the SMILES string CC(C1=CC=C(OC2OCCCC2)C=C1)N, which describes its molecular structure featuring an ethanamine group and a phenyl ring linked through an oxane (tetrahydro-2H-pyran) ether bridge . This specific structural motif is often explored in medicinal and organic chemistry research, particularly in the design and synthesis of novel molecular entities. Researchers value this compound as a versatile building block or intermediate. The presence of the primary amine functional group makes it a suitable candidate for further chemical modifications, such as amide bond formation or reductive amination, to create more complex molecules for various research purposes. The tetrahydropyranyl (THP) ether group can also serve as a protective group for phenols in multi-step synthetic routes. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions, consult the material safety data sheet (MSDS) before use, and ensure proper personal protective equipment is worn . It is available for purchase in various quantities to suit different research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823708-38-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO2/c1-10(14)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h5-8,10,13H,2-4,9,14H2,1H3

InChI Key

SDLMZWZCKFQVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCO2)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine

Chemo- and Regioselective Synthesis of the 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine Core

The construction of the racemic this compound framework relies on the sequential formation of its key structural components. This typically involves the initial protection of a phenolic precursor followed by the introduction of the ethylamine (B1201723) moiety.

Alkylation Strategies for Oxane-Protected Phenols in the Synthesis of this compound

The foundational step in many synthetic pathways to the title compound is the protection of a phenolic hydroxyl group. The most common precursor is 4'-hydroxyacetophenone, which possesses the required acetyl group that will be later converted to the aminoethyl function. The phenolic hydroxyl is acidic and would interfere with many subsequent reaction steps, necessitating its protection.

The formation of the tetrahydropyranyl (THP) ether is a standard and efficient method for this purpose. The reaction involves the acid-catalyzed addition of the phenolic hydroxyl group across the double bond of 3,4-dihydro-2H-pyran (DHP). This reaction is highly efficient and leads to the formation of the key intermediate, 1-[4-(oxan-2-yloxy)phenyl]ethanone. chemicalbook.com This ketone is a stable, often crystalline solid, that serves as the direct precursor for the ethylamine moiety. chemicalbook.comachemtek.comendotherm-lsm.com

Table 1: Synthesis of 1-[4-(oxan-2-yloxy)phenyl]ethanone

Starting Material Reagent Catalyst Product Ref.

PTSA: p-Toluenesulfonic acid

Palladium-Catalyzed Coupling Reactions for the Formation of the Phenyl-Ethan-1-amine Framework

While reductive amination of a pre-formed ketone is the most common route, advanced palladium-catalyzed methods offer alternative, though more complex, strategies for constructing the core structure. These methods could potentially build the molecule by forming either the C-C or C-N bond of the ethylamine moiety.

One hypothetical approach is a palladium-catalyzed aminohomologation of a protected aryl halide. researchgate.net For example, 1-bromo-4-(oxan-2-yloxy)benzene could undergo a palladium-catalyzed carbonylative coupling with a suitable C1 source and an amine source to construct the phenylethanamine framework directly. This advanced strategy combines carbonylation and amination in a single cascade, offering a novel route from different starting materials. researchgate.net

Another potential palladium-catalyzed route involves the direct C-H functionalization of the benzylic position of a simpler precursor. For instance, a substrate like 1-ethyl-4-(oxan-2-yloxy)benzene could theoretically undergo directed C(sp³)–H amination, although this remains a challenging transformation. More established is the palladium-catalyzed amination of benzylic halides or acetates, which could be applied if the corresponding precursor were synthesized. These methods highlight the versatility of modern catalysis in constructing complex amine structures. organic-chemistry.orgacs.org

Enantioselective Synthesis of Chiral this compound

The production of single enantiomers, (R)- or (S)-1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine, is of significant interest. This is achieved either by asymmetric synthesis, which creates the desired stereocenter selectively, or by resolution of a racemic mixture.

Asymmetric Hydrogenation Routes to (R)- and (S)-1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. This can be accomplished through two main pathways starting from the ketone precursor, 1-[4-(oxan-2-yloxy)phenyl]ethanone.

Asymmetric Hydrogenation of the Ketone: The ketone can be directly reduced to the corresponding chiral alcohol, 1-[4-(oxan-2-yloxy)phenyl]ethan-1-ol, using a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and a source of hydrogen (H₂ gas or a transfer agent like isopropanol (B130326) or formic acid). The resulting chiral alcohol can then be converted to the chiral amine via methods like a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source, with inversion of stereochemistry.

Asymmetric Reductive Amination: A more direct route is the asymmetric reductive amination of the ketone. This involves the condensation of the ketone with an amine source to form a prochiral imine in situ, which is then hydrogenated asymmetrically. The same classes of chiral catalysts are used, leading directly to the enantioenriched amine. The choice of chiral ligand paired with the metal center is critical for achieving high enantioselectivity (ee).

Enzymatic Deracemization and Kinetic Resolution for this compound

Enzymatic methods provide a highly selective means of obtaining enantiopure amines from a racemic mixture.

Kinetic Resolution: This is the most common enzymatic approach. A racemic mixture of this compound is treated with an enzyme, typically a lipase (B570770), in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer faster than the other. For benzylic amines like the target compound, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is highly effective. nih.govcsic.es

For example, in a typical resolution, the (R)-enantiomer is selectively acylated by an acyl donor (e.g., ethyl methoxyacetate), leaving the (S)-enantiomer unreacted. csic.es The resulting (R)-amide and the unreacted (S)-amine can then be easily separated. The major drawback is a theoretical maximum yield of only 50% for each enantiomer.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. A metal catalyst (e.g., a ruthenium-based Shvo catalyst) is added to the reaction mixture to continuously racemize the unreacted amine enantiomer. nih.gov This makes the entire racemic mixture available for conversion into the desired acylated product, allowing for theoretical yields approaching 100%. For the analogous resolution of 1-phenylethylamine, this has been shown to be a highly efficient process. nih.govnih.gov

Table 3: Representative Data for Dynamic Kinetic Resolution of 1-Phenylethylamine Analogs

Racemic Amine Enzyme Racemization Catalyst Acyl Donor Product Yield (%) ee (%) Ref.
(±)-1-Phenylethylamine Novozym 435 (CAL-B) Shvo Catalyst Methyl Methoxyacetate (R)-N-(1-Phenylethyl)acetamide >95 >99 nih.gov

The data presented is for structurally similar amines and is illustrative of the potential for the target compound.

Chiral Auxiliary-Mediated Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry. One of the most reliable methods to achieve high stereoselectivity is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which it is removed for potential recycling. wikipedia.org For the synthesis of this compound, a plausible and effective strategy involves the diastereoselective reduction of a chiral imine derivative formed from the corresponding ketone.

A common and highly effective class of auxiliaries for this purpose are the sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. The synthesis would commence with the precursor ketone, 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one. This ketone is condensed with (R)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinylimine. The stereochemical outcome of the subsequent reduction of the carbon-nitrogen double bond is then controlled by the bulky and chiral sulfinyl group, which effectively shields one face of the imine.

Reduction of this sulfinylimine with a hydride source, such as sodium borohydride (B1222165), proceeds with high diastereoselectivity, affording the corresponding sulfinamide. The final step involves the removal of the chiral auxiliary under mild acidic conditions (e.g., HCl in a protic solvent) to yield the desired enantiopure primary amine. The high crystallinity often observed in sulfinamide intermediates can facilitate purification by simple recrystallization, further enhancing the diastereomeric purity before the auxiliary is cleaved. nih.gov

Hypothetical Diastereoselective Reduction of N-tert-butanesulfinylimine

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (S:R)
1NaBH₄THF-4090:10
2NaBH₄Methanol (B129727)-7895:5
3L-Selectride®THF-78>99:1
4CatecholboraneTHF-2088:12

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and economic viability of any synthetic process depend critically on the optimization of reaction conditions to maximize yield and purity while minimizing costs and reaction times.

Solvent Effects and Temperature Control in this compound Production

Solvent choice and precise temperature control are paramount in the synthesis of this compound, particularly in the key stereodetermining steps.

In the formation of the N-sulfinylimine from 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one and tert-butanesulfinamide, the reaction is an equilibrium-limited condensation. The use of a non-polar, aprotic solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) is common. To drive the reaction to completion, a dehydrating agent like titanium(IV) ethoxide or anhydrous magnesium sulfate (B86663) is often employed to remove the water formed during the reaction. The temperature is typically maintained at a moderate level (e.g., room temperature to 45 °C) to ensure a reasonable reaction rate without promoting side reactions.

For the subsequent diastereoselective reduction, both solvent and temperature have a profound impact on selectivity. Protic solvents like methanol or ethanol (B145695) can participate in the reaction mechanism and influence the transition state, sometimes enhancing selectivity. However, aprotic solvents like THF are generally preferred as they offer better solubility for the reagents at the very low temperatures required for maximum stereocontrol. High diastereoselectivity is almost always favored by conducting the reduction at low temperatures, typically between -40 °C and -78 °C. This minimizes the kinetic energy of the system, amplifying the energetic difference between the two diastereomeric transition states and leading to the preferential formation of the desired product.

Effect of Solvent and Temperature on Diastereoselective Reduction

EntrySolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)
1THF09585
2THF-789296
3Dichloromethane (B109758)-788994
4Methanol-789491

Catalyst Development and Ligand Design for Enhanced Synthesis of this compound

An alternative and more atom-economical approach to enantiopure this compound is asymmetric catalytic reduction. This method avoids the use of a stoichiometric chiral auxiliary and instead employs a chiral catalyst to create the stereocenter. A prominent strategy is the catalytic asymmetric reductive amination of the precursor ketone, 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one.

In this process, the ketone reacts with an ammonia (B1221849) source in the presence of a transition metal catalyst and a chiral ligand. The catalyst, typically based on iridium, rhodium, or ruthenium, is rendered chiral by coordination to a specifically designed organic ligand. These ligands, often bidentate phosphines (e.g., BINAP) or diamines (e.g., DPEN), create a chiral pocket around the metal center. A hydrogen source, such as H₂ gas or formic acid, is then used to reduce the in situ-formed imine enantioselectively.

The development of new catalysts focuses on enhancing the activity and selectivity of this transformation. Ligand design plays a crucial role; subtle electronic and steric modifications to the ligand backbone can have a significant impact on the enantiomeric excess (e.e.) of the final amine product. The goal is to develop robust catalysts that provide high yields and exceptional enantioselectivity (>99% e.e.) under mild and practical conditions.

Hypothetical Asymmetric Reductive Amination Results

EntryCatalyst PrecursorChiral LigandH₂ Pressure (bar)Enantiomeric Excess (e.e. %)
1[Rh(cod)₂]BF₄(R)-BINAP2092
2[Ir(cod)Cl]₂(S,S)-f-BINAPHANE5097
3RuCl₂(PPh₃)₃(R)-xyl-BINAP/(R)-DAIPEN1099
4[Rh(cod)₂]BF₄(R,R)-Me-DuPhos2095

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.de These principles can be effectively applied to the synthesis of this compound.

A primary green approach is the shift from stoichiometric reagents to catalytic methods. wiley-vch.de The use of a chiral auxiliary, while effective, has poor atom economy as a full equivalent of the expensive chiral molecule is used and must be recycled. In contrast, asymmetric catalytic reductive amination uses only a small amount (mol %) of the chiral material (the ligand), generating significantly less waste.

Another key aspect of green chemistry is the use of safer, more environmentally benign solvents. Traditional organic solvents like dichloromethane and toluene can be replaced with greener alternatives such as ethanol, 2-propanol, or cyclopentyl methyl ether (CPME).

Perhaps the most advanced green approach involves biocatalysis. Enzymes such as imine reductases (IREDs) or transaminases can catalyze the formation of chiral amines with near-perfect enantioselectivity and under very mild conditions (neutral pH, room temperature) in aqueous media. A transaminase could convert 1-[4-(oxan-2-yloxy)phenyl]ethan-1-one directly into the desired amine using an amino donor like isopropylamine, with the only byproduct being acetone. This method avoids the use of metal catalysts and high-pressure hydrogenation, representing an exceptionally clean and sustainable synthetic route. wisdomlib.org Mechanochemical methods, which involve solvent-free reactions conducted by grinding or milling, also present a promising green alternative for certain steps of the synthesis. researchgate.net

Chemical Reactivity and Derivatization Strategies for 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine

Reactivity of the Primary Amine Group in 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

The primary amine group is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity is central to building more complex molecular architectures based on the this compound scaffold. The tetrahydropyranyl ether is generally stable under the conditions used to modify the amine, allowing for selective functionalization. organic-chemistry.org

The nucleophilic primary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine.

Acylation: This reaction typically involves treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. The base, often pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The resulting N-acylated products are amides.

Sulfonylation: Similarly, sulfonamides are formed through the reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride). This reaction, known as the Hinsberg test for primary amines, is also typically carried out in the presence of a base. Sulfonyl compounds are significant in organic synthesis and medicine. wpmucdn.com

Table 1: Common Reagents for Acylation and Sulfonylation

Reaction TypeReagent ClassExample ReagentProduct Type
AcylationAcid ChlorideAcetyl chloride, Benzoyl chlorideAmide
AcylationAcid AnhydrideAcetic anhydride, Succinic anhydrideAmide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)Sulfonamide
SulfonylationSulfonyl ChlorideMethanesulfonyl chloride (MsCl)Sulfonamide

Introducing alkyl groups to the amine functionality can be achieved through direct alkylation or, more controllably, via reductive alkylation.

Direct Alkylation: The reaction of the primary amine with alkyl halides (e.g., methyl iodide) can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, this method often suffers from a lack of selectivity, producing a mixture of products due to over-alkylation.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for preparing secondary or tertiary amines is reductive alkylation. This two-step, one-pot process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding alkylated amine. This method prevents over-alkylation and is highly efficient for creating substituted amines.

Table 2: Reagents for Reductive Alkylation

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium triacetoxyborohydrideN,N-dimethyl derivative
AcetaldehydeSodium cyanoborohydrideN-ethyl derivative
AcetoneSodium borohydrideN-isopropyl derivative
CyclohexanoneSodium triacetoxyborohydrideN-cyclohexyl derivative

The condensation of the primary amine of this compound with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. dergipark.org.trdergipark.org.tr This reversible reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. dergipark.org.tr Aromatic aldehydes are often used as they form more stable, conjugated Schiff bases compared to aliphatic aldehydes. dergipark.org.tr

The formation of the characteristic azomethine group (–CH=N–) is a cornerstone of coordination chemistry and is used in the synthesis of various heterocyclic compounds. dergipark.org.trscirp.org The reaction is generally performed by refluxing the amine and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol (B145695). dergipark.org.trnih.gov

Table 3: Example Carbonyl Compounds for Schiff Base Formation

Carbonyl CompoundProduct Class
SalicylaldehydeN-salicylidene Schiff Base
BenzaldehydeN-benzylidene Schiff Base
4-MethoxybenzaldehydeN-(4-methoxybenzylidene) Schiff Base
AcetophenoneKetimine

Chemical Transformations Involving the Oxane-2-yloxy Moiety

The oxane-2-yloxy group is a tetrahydropyranyl (THP) ether. In the context of this compound, it serves as a protecting group for the phenolic oxygen. organic-chemistry.orgwikipedia.org Its chemical transformations are primarily centered on its removal (deprotection) to unveil the phenol (B47542).

The THP ether linkage is an acetal (B89532), which is stable to bases, organometallics, and hydrides but is labile under acidic conditions. organic-chemistry.org This reactivity profile allows for its selective removal. The deprotection regenerates the parent phenol, 4-(1-aminoethyl)phenol, and 5-hydroxypentanal. wikipedia.org Various methods have been developed to achieve this transformation under mild conditions to avoid side reactions with other sensitive functional groups.

Common deprotection strategies include:

Aqueous Acidic Conditions: Traditional methods use dilute aqueous acids like acetic acid or p-toluenesulfonic acid. wikipedia.orgpku.edu.cn

Lewis Acid Catalysis: Various Lewis acids can catalyze the cleavage of THP ethers, often under milder conditions than protic acids. organic-chemistry.orgkoreascience.kr

Alcoholysis: Refluxing in an alcohol, such as ethanol, with a catalytic amount of acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) is a very common and mild method. wikipedia.org

Specialized Reagents: A range of other reagents has been developed for efficient deprotection, particularly for substrates sensitive to acid.

Table 4: Selected Methods for THP Ether Deprotection

Reagent/CatalystSolventConditionsNotesCitation
Lithium chloride (LiCl) / WaterDMSO90 °CMild, avoids strong acids, environmentally friendly. organic-chemistry.org
Copper(II) chloride dihydrate (CuCl₂·2H₂O)95% EthanolRefluxCatalytic amount (5 mol%), efficient for THP and EE ethers. pku.edu.cn
Decaborane (B₁₀H₁₄)MethanolRoom TemperatureCatalytic (1-2 mol%), efficient, other acid-labile groups remain intact. koreascience.kr
p-Toluenesulfonic acid (p-TsOH)Water / EthanolRoom Temp. or RefluxStandard, widely used acidic condition. wikipedia.org
Bismuth triflate (Bi(OTf)₃)Solvent-freeRoom TemperatureRelatively non-toxic, insensitive to air/moisture. organic-chemistry.org
Zeolite H-betaDichloromethane (B109758)Room TemperatureRecyclable catalyst, mild conditions, short reaction times. organic-chemistry.org

The direct regioselective functionalization of the saturated oxane ring within the THP ether moiety, without its cleavage, is a significant chemical challenge. The ring itself is a saturated cyclic ether, possessing C-H and C-O bonds that are generally unreactive towards many reagents under standard conditions. Unlike aromatic rings or rings with unsaturation, it lacks sites of high electron density or inherent reactivity that would direct substitution to a specific position.

The primary site of reactivity in the oxane-2-yloxy group is the acetal carbon (the carbon bonded to two oxygen atoms). This is the bond that is readily cleaved during deprotection reactions. Transformations aimed at other positions on the oxane ring are not common synthetic strategies. While radical reactions could theoretically introduce functionality (e.g., via halogenation), they would likely suffer from a lack of regioselectivity, leading to a mixture of products. Therefore, synthetic strategies almost exclusively treat the THP group as a temporary protecting unit to be removed rather than a scaffold for further functionalization.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating aminoethyl group and the oxan-2-yloxy group. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The aminoethyl group is an ortho-, para-director, while the oxygen of the oxanyloxy group also directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic attack is anticipated to occur primarily at the ortho positions relative to the oxan-2-yloxy group.

Detailed research into the specific electrophilic aromatic substitution reactions of this compound is limited. However, based on the known reactivity of similar aromatic amines and ethers, several transformations can be predicted.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-[2-Nitro-4-(oxan-2-yloxy)phenyl]ethan-1-amine
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃1-[2-Bromo-4-(oxan-2-yloxy)phenyl]ethan-1-amine or 1-[2-Chloro-4-(oxan-2-yloxy)phenyl]ethan-1-amine
Friedel-Crafts AcylationRCOCl, AlCl₃1-[2-Acyl-4-(oxan-2-yloxy)phenyl]ethan-1-amine
Friedel-Crafts AlkylationR-X, AlCl₃1-[2-Alkyl-4-(oxan-2-yloxy)phenyl]ethan-1-amine
SulfonationFuming H₂SO₄2-Amino-1-[4-(oxan-2-yloxy)phenyl]ethyl-5-sulfonic acid

It is important to note that the primary amine functionality may require protection prior to carrying out some of these reactions to prevent side reactions, such as N-acylation in Friedel-Crafts reactions.

Development of Novel Heterocycles and Complex Architectures from this compound

The primary amine and the phenyl ring of this compound serve as valuable handles for the construction of a variety of heterocyclic systems and more complex molecules. The amine group can participate in cyclization reactions with suitable bifunctional reagents to form nitrogen-containing heterocycles.

For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of dihydropyridines or piperidones through a Michael addition followed by intramolecular cyclization. Similarly, condensation reactions with dicarbonyl compounds can yield various heterocyclic structures.

The development of more complex architectures often involves multi-step synthetic sequences. For example, the amine could be acylated with a molecule containing another reactive site, which can then undergo an intramolecular reaction to form a larger ring system. While specific examples for this compound are not extensively documented, the general strategies for elaborating primary amines are well-established in organic synthesis. These strategies are often employed in the generation of combinatorial libraries for drug discovery.

Table 2: Potential Heterocyclic Systems from this compound

Reagent(s)Resulting Heterocyclic Core
1,3-Dicarbonyl compounds (e.g., acetylacetone)Pyrroles
α-HaloketonesAziridines
Isatoic anhydride derivativesQuinazolinones. nih.gov
Phosgene or its equivalentsIsocyanates, leading to ureas and carbamates
Dithiocarbamate formation followed by reaction with α-halocarbonylsThiazoles

The synthesis of such derivatives highlights the utility of this compound as a versatile building block in medicinal and materials chemistry, providing a scaffold that can be readily modified to explore a wide range of chemical space.

Advanced Spectroscopic and Structural Elucidation of 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, NMR would reveal the conformation of the oxane ring, the substitution pattern of the phenyl ring, and the configuration of the chiral center.

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment of this compound

A full assignment of the ¹H and ¹³C NMR spectra is achievable through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the ethylamine (B1201723) side chain, the methyl group protons, and the protons of the oxane ring. The chemical shifts and coupling constants would provide initial structural clues.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. Key signals would include those for the aromatic carbons, the chiral carbon of the ethylamine group, the methyl carbon, and the carbons of the oxane ring.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton couplings within the molecule. It would be crucial for tracing the connectivity of the protons in the ethylamine side chain and within the oxane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting the different fragments of the molecule, for instance, by showing correlations between the protons of the oxane ring and the aromatic ring, and between the aromatic protons and the ethylamine side chain.

A hypothetical data table for the complete NMR assignment is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Phenyl Ring
C1'-Predicted ~155-H2', H6', H1''
C2', C6'Predicted ~7.2Predicted ~118H6'/H2'C4', C1', C(CH)
C3', C5'Predicted ~6.9Predicted ~122H2'/H6'C1', C4'
C4'-Predicted ~135-H2', H6', C(CH)
Ethylamine
CHPredicted ~4.1Predicted ~50CH₃, NH₂C1', C2', C6', CH₃
CH₃Predicted ~1.4Predicted ~25CHC(CH), C4'
NH₂Variable-CH-
Oxane Ring
C1'' (O-C-O)Predicted ~5.5Predicted ~98H2''C1', C5''
C2''Predicted ~1.6-1.9Predicted ~30H1'', H3''C1'', C3'', C4''
C3''Predicted ~1.5-1.8Predicted ~19H2'', H4''C2'', C4'', C5''
C4''Predicted ~1.5-1.8Predicted ~25H3'', H5''C3'', C5''
C5''Predicted ~3.5-3.9Predicted ~62H4''C1'', C3'', C4''

Note: The chemical shift values are hypothetical predictions and would need to be confirmed by experimental data.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination of this compound

As this compound is a chiral compound, determining the enantiomeric excess (ee) is crucial. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can reversibly bind to the amine. nih.govnist.gov This interaction forms diastereomeric complexes that have different NMR spectra. nist.gov The signals corresponding to each enantiomer will be shifted to different extents, allowing for their integration and the calculation of the enantiomeric excess. nist.gov

X-ray Crystallography for Absolute Configuration Determination of Chiral this compound

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of either the amine itself or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can unambiguously establish the absolute stereochemistry (R or S configuration) at the chiral center. spectrabase.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1475 cm⁻¹), and strong C-O stretching bands for the ether linkage and the oxane ring (around 1050-1250 cm⁻¹). ebi.ac.uk

Raman Spectroscopy: Raman spectroscopy would also reveal these functional groups. mdpi.comgoogle.com Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data provides a more complete vibrational analysis.

A summary of expected vibrational bands is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500 (two bands)
Aromatic (C-H)Stretching3000-3100
Aliphatic (C-H)Stretching2850-2960
Aromatic (C=C)Stretching~1600, ~1475
Ether (C-O-C)Asymmetric Stretching1200-1250
Ether (C-O-C)Symmetric Stretching1050-1150

Mass Spectrometry (HRMS, MS/MS) for Elucidation of Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. nist.gov

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides detailed structural information. epa.gov For the target molecule, key fragmentation pathways would likely involve:

Alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a methyl radical and formation of a stable iminium ion. researchgate.netresearchgate.net

Cleavage of the ether bond, leading to the formation of ions corresponding to the oxanyloxy cation or the phenylethanamine radical cation.

Loss of the oxane ring.

The fragmentation pattern helps to confirm the connectivity of the different parts of the molecule.

m/z ValueProposed Fragment
M+Molecular Ion
M - 15Loss of CH₃ radical
[C₈H₁₀N]⁺Ion from cleavage of the ether bond
[C₆H₁₁O₂]⁺Oxanyloxy cation

Note: The proposed fragments are hypothetical and would require experimental verification.

Computational Chemistry and Theoretical Modeling of 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

Frontier Molecular Orbital Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the oxygen atoms of the ether and oxane ring, as well as the π-system of the phenyl ring. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-N and C-O antibonding orbitals. An illustrative FMO analysis, based on typical values for similar organic compounds, is presented below.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterIllustrative ValueDescription
HOMO Energy -5.8 eVEnergy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Ionization Potential (I) 5.8 eVThe minimum energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A) 0.5 eVThe energy released when an electron is added to the molecule (approximated as -ELUMO).
Global Hardness (η) 2.65 eVResistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Potential (μ) -3.15 eVThe escaping tendency of electrons from an equilibrium system, calculated as -(I + A) / 2.
Electrophilicity Index (ω) 1.88 eVA measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η).

Note: These values are hypothetical and serve as representative examples for a molecule of this type. Actual values would be obtained from specific DFT calculations.

Reaction Pathway Modeling for Key Transformations involving this compound

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms, transition states, and activation energies. For this compound, several key transformations could be investigated. For instance, the nucleophilic character of the primary amine makes it susceptible to reactions such as acylation or alkylation. Theoretical modeling can map the potential energy surface for such a reaction, identifying the structure of the transition state and the energy barrier that must be overcome.

Another key transformation would be the acid-catalyzed hydrolysis of the acetal-like ether linkage between the phenyl and oxane rings. Reaction pathway modeling could compare different mechanistic possibilities, such as protonation of the ether oxygen followed by ring-opening or direct attack by water. By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined, offering a level of detail that is often difficult to obtain through experimental means alone.

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy arrangements of the atoms and the energy barriers between them.

Molecular Mechanics (MM) methods, which use classical force fields to calculate the potential energy of a molecule as a function of its geometry, are well-suited for rapidly exploring the conformational space. By systematically rotating the key dihedral angles (e.g., around the C-O ether bond, the C-C bond of the ethylamine (B1201723) side chain, and within the oxane ring), a potential energy landscape can be generated.

Molecular Dynamics (MD) simulations provide a complementary approach by simulating the atomic motions of the molecule over time at a given temperature. This allows for the exploration of the conformational space in a more dynamic and realistic manner, revealing not only the stable conformers but also the pathways and timescales of conformational changes.

Table 2: Illustrative Conformational Energy Profile for Key Rotatable Bonds

Rotatable BondDihedral Angle (τ)Relative Energy (kcal/mol)Conformation Description
Ar-O-C-O (τ1) ~ 60°0.0Gauche conformation, often favored due to stereoelectronic effects.
Ar-O-C-O (τ1) ~ 180°+1.5Anti conformation, potentially higher in energy due to steric clashes.
Ar-C-C-N (τ2) ~ 70°0.0Gauche conformation, placing the amine group away from the ring.
Ar-C-C-N (τ2) ~ 180°+2.0Anti conformation, may experience steric hindrance with the oxane moiety.
Oxane Ring Chair0.0The most stable conformation for the tetrahydropyran (B127337) ring.
Oxane Ring Boat/Twist-Boat+5-7Higher energy, unstable conformations.

Note: These values are hypothetical examples to illustrate the concept of a conformational energy landscape. Specific values require detailed MM or DFT calculations.

Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic parameters. This capability is invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

For this compound, DFT calculations can predict:

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) using methods like Gauge-Including Atomic Orbital (GIAO), theoretical chemical shifts can be obtained. These predicted shifts, when scaled and compared to experimental data, can aid in the complete assignment of the NMR spectrum.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify key functional groups, such as the N-H stretches of the amine, the C-O stretches of the ethers, and the aromatic C-H and C=C vibrations.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental ValueAssignment
¹H NMR (δ, ppm) 7.157.18Aromatic protons (ortho to -OR)
¹H NMR (δ, ppm) 4.104.15Methine proton (-CH-N)
¹³C NMR (δ, ppm) 156.5157.0Aromatic C-O
¹³C NMR (δ, ppm) 98.298.5Acetal (B89532) carbon (O-CH-O)
IR (ν, cm⁻¹) 3350, 32803360, 3290N-H stretching (asymmetric, symmetric)
IR (ν, cm⁻¹) 12301235Aryl-O stretching

Note: This table presents hypothetical data for illustrative purposes. The accuracy of predicted spectra depends on the level of theory and solvent models used.

In Silico Design of Novel Derivatives Based on the this compound Scaffold

The molecular structure of this compound serves as a "scaffold" that can be chemically modified to create a library of new compounds with potentially enhanced or novel properties. This process, known as scaffold-based drug design, is greatly accelerated by in silico methods.

Starting with the parent scaffold, computational tools can be used to:

Identify Modification Sites: The amine, the aromatic ring, and the oxane ring all present opportunities for chemical modification.

Generate Virtual Libraries: A large number of virtual derivatives can be created by adding various substituents (e.g., halogens, alkyl groups, nitro groups) at these sites.

Predict Properties: For each virtual derivative, key properties such as electronic characteristics (HOMO/LUMO), lipophilicity (logP), and potential binding affinity to a biological target can be calculated.

Prioritize for Synthesis: Based on these in silico predictions, the most promising candidates can be prioritized for actual chemical synthesis and experimental testing, saving significant time and resources.

For example, adding an electron-withdrawing group to the phenyl ring would be predicted to lower the HOMO and LUMO energies, potentially altering the molecule's reactivity and metabolic stability. Modifying the substituents on the amine could change its basicity and hydrogen bonding capabilities.

Table 4: Illustrative In Silico Design of Derivatives and Predicted Property Changes

DerivativeModificationPredicted Change in logPPredicted Change in HOMO-LUMO GapRationale / Potential Application
Derivative A Add a -Cl to the phenyl ring (ortho to amine)IncreaseDecreaseEnhance lipophilicity for better membrane permeability.
Derivative B Add a -NO₂ to the phenyl ring (meta to -OR)Slight IncreaseSignificant DecreaseIncrease electrophilicity; potential precursor for further functionalization.
Derivative C N-acetylation of the amine groupDecreaseIncreaseRemove basicity; introduce a hydrogen bond acceptor.
Derivative D Replace oxane with a morpholine (B109124) ringDecreaseNegligibleIntroduce an additional hydrogen bond acceptor site; improve solubility.

Note: This table is a hypothetical representation of an in silico design strategy. The predicted changes are qualitative trends based on general chemical principles.

Applications of 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine As a Synthetic Intermediate and Chiral Building Block

Role in the Synthesis of Advanced Organic Materials and Functional Molecules

While specific research detailing the use of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine in the synthesis of advanced organic materials is not extensively documented, the structural motifs present in the molecule suggest its potential utility in this field. The phenethylamine (B48288) backbone is a common feature in various functional molecules. The presence of the oxane moiety can enhance solubility and influence the solid-state packing of materials, which are crucial properties for organic electronics and nonlinear optical materials.

The primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into polymers, dendrimers, and other macromolecular structures. The tetrahydropyranyl (THP) ether protecting the phenolic hydroxyl group is stable under many reaction conditions but can be readily removed to unveil a reactive phenol (B47542) for further functionalization. This latent reactivity is advantageous in the stepwise construction of complex functional molecules.

Utilization in the Preparation of Chiral Ligands and Catalysts

The primary application of chiral amines like this compound lies in the field of asymmetric catalysis. enamine.netnih.gov These amines are pivotal precursors for the synthesis of a diverse range of chiral ligands that can be coordinated to transition metals to create highly effective and selective catalysts. researchgate.net The stereochemistry of the amine is transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

The synthesis of such ligands often involves the reaction of the primary amine with various electrophiles to form amides, imines, or more complex chelating structures. For instance, condensation with salicylaldehydes followed by reduction can yield chiral salen-type ligands. The steric and electronic properties of the aryl group and the oxane moiety can significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Table 1: Examples of Chiral Ligand Types Derived from Primary Amines

Ligand TypeGeneral StructurePotential Metal Coordination
Salen-typeSchiff base from diamine and salicylaldehydeMn, Co, Cr, Al
Phosphine-AmineContains both P and N donor atomsRh, Ru, Ir, Pd
Bis(oxazoline) (BOX)C2-symmetric dinitrogen ligandsCu, Zn, Mg
DiamineVicinal or 1,2-diaminesRu, Rh, Cu

Precursor for the Synthesis of Complex Natural Products and Analogues

The synthesis of natural products and their analogues often requires the use of chiral building blocks to construct stereochemically complex targets. This compound can serve as a valuable chiral synthon in such endeavors. The amine functionality can be used to introduce a nitrogen-containing stereocenter, a common feature in many alkaloids and other biologically active natural products.

The protected phenolic group is particularly useful in multi-step syntheses where a free phenol might interfere with subsequent reactions. The THP ether can be carried through several synthetic steps and deprotected at a later stage to reveal the phenol, which can then be used for cyclization reactions, ether or ester formation, or as a directing group in aromatic substitutions.

Application in the Development of Research Probes for Biological Target Identification (Mechanistic, not clinical)

Research probes are essential tools for elucidating biological pathways and identifying the molecular targets of bioactive compounds. The development of these probes often involves the modification of a known bioactive scaffold with a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope.

Design and Synthesis of Labeled this compound Derivatives for Mechanistic Studies

The primary amine of this compound provides a convenient point of attachment for various labels. For instance, acylation of the amine with an activated ester of a fluorescent dye would yield a fluorescently labeled derivative. This labeled compound could then be used in cell-based assays to visualize its subcellular localization or to identify its binding partners through techniques like fluorescence microscopy or flow cytometry.

Similarly, the amine can be reacted with biotin derivatives to create biotinylated probes. These probes can be used in pull-down assays to isolate the protein targets of the parent molecule from complex biological lysates. The captured proteins can then be identified by mass spectrometry, providing valuable insights into the compound's mechanism of action.

Table 2: Common Labeling Strategies for Primary Amines

Labeling ReagentResulting LinkageApplication
N-Hydroxysuccinimide (NHS) ester of a dyeAmideFluorescence imaging
Isothiocyanate-functionalized fluorophoreThioureaFluorescence polarization
Biotin-NHSAmideAffinity-based protein profiling
Azide- or alkyne-containing tagsAmide (after further reaction)Bioorthogonal chemistry

Integration into Multistep Synthesis Strategies for Challenging Targets

The successful synthesis of complex and challenging molecules relies on robust and efficient synthetic strategies. The properties of this compound make it a valuable component in such multistep sequences. Its chirality, protected functional group, and versatile reactivity allow for its seamless integration into convergent synthetic plans.

Analytical Method Development for Purity and Characterization of 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification of 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine and Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of this compound and the separation of its process-related impurities.

The method employs a C18 stationary phase, which is suitable for retaining the moderately polar parent compound and separating it from potential starting materials and by-products. These impurities could include 4'-hydroxyacetophenone, the corresponding oxime intermediate, and products of incomplete reaction or side reactions. The mobile phase consists of a gradient mixture of an aqueous phosphate (B84403) buffer and acetonitrile, providing the necessary elution strength to separate compounds with a range of polarities. pensoft.net The method was validated for specificity, linearity, accuracy, and precision according to established guidelines.

Table 7.1: RP-HPLC Method Parameters and Retention Data

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Retention Time (Main Peak) ~12.5 min
Retention Time (Impurity A) ~4.2 min (4'-hydroxyacetophenone)
Retention Time (Impurity B) ~9.8 min (Oxime intermediate)

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nd.edu Chiral HPLC is the premier method for determining enantiomeric excess (ee). scilit.com Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of chiral amines. scilit.comnih.gov

A method was developed using a cellulose-based CSP, which achieves baseline separation of the (R)- and (S)-enantiomers. The mechanism of separation on such columns involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the enantiomers and the chiral selector of the stationary phase. nd.edu The mobile phase, typically a mixture of a hydrocarbon solvent and an alcohol modifier, is optimized to maximize resolution. A small amount of a basic additive, such as diethylamine, is often included to improve the peak shape of the basic amine analytes. azypusa.com

Table 7.1.1: Chiral HPLC Method for Enantiomeric Purity

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALCEL® OD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (B130326) / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 225 nm
Column Temperature 25 °C
Retention Time (S-enantiomer) ~15.2 min
Retention Time (R-enantiomer) ~17.8 min
Resolution (Rs) > 2.0

Gas Chromatography (GC) for Volatile By-products and Solvent Residues in this compound Synthesis

The synthesis of this compound may involve the use of various organic solvents which must be controlled in the final product. Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) is the standard technique for the analysis of residual solvents and other volatile organic impurities.

The analysis of volatile amines by GC can be challenging due to their polarity and basicity, which can cause interactions with active sites in the GC system, leading to poor peak shape and reproducibility. gcms.cz To overcome this, a specialized capillary column designed for the analysis of volatile amines is employed. These columns have a highly inert surface and a stationary phase that provides good retention and selectivity for basic compounds. gcms.cznih.gov The method is capable of quantifying common synthesis solvents such as ethanol (B145695), toluene (B28343), and ethyl acetate, as well as potential volatile by-products.

Table 7.2: GC-FID Method for Residual Solvents and Volatile Impurities

ParameterValue
Column Amine-specific column (e.g., Rtx-Volatile Amine, 30 m x 0.32 mm, 1.0 µm) gcms.cz
Carrier Gas Helium
Inlet Temperature 250 °C
Detector FID at 280 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min
Diluent N,N-Dimethylformamide (DMF)
Analyte Approx. Retention Time (min)
Ethanol4.5
Tetrahydrofuran (B95107) (THF)6.8
Toluene8.5
Ethyl Acetate5.9

Capillary Electrophoresis for High-Throughput Analysis of this compound

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample and reagent consumption. nih.gov It is particularly well-suited for the analysis of charged species, making it an excellent alternative or complementary technique to HPLC for the purity analysis of ionizable compounds like this compound.

In a Capillary Zone Electrophoresis (CZE) method, the amine is analyzed in a buffer with a pH below its pKa, ensuring it is protonated and carries a positive charge. When a voltage is applied across the capillary, the positively charged analyte migrates toward the cathode at a velocity dependent on its charge-to-size ratio, enabling separation from neutral impurities and other charged species. This technique is highly valuable for high-throughput screening applications, such as reaction optimization or rapid purity checks of multiple library compounds.

Table 7.3: CZE Method for Purity Analysis

ParameterValue
Capillary Fused Silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate Buffer, pH 2.5
Applied Voltage 20 kV
Detection UV at 214 nm
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Migration Time (Analyte) ~5.5 min

Titrimetric Methods for Amine Content Determination in this compound

While chromatographic methods provide detailed information on individual impurities, a titrimetric method offers a simple, accurate, and direct way to determine the total amine content, or assay, of the bulk material. For weakly basic organic amines, a non-aqueous acid-base titration is the method of choice.

Table 7.4: Non-Aqueous Titration Parameters

ParameterDescription
Analyte This compound
Solvent Glacial Acetic Acid
Titrant 0.1 N Perchloric Acid in Acetic Acid
Endpoint Detection Potentiometric or Crystal Violet Indicator
Principle R-NH₂ + HClO₄ → R-NH₃⁺ + ClO₄⁻
Calculation % Assay = (V × N × MW) / (W × 10)
V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular Weight of analyte, W = Weight of sample (g)

Future Perspectives and Emerging Research Avenues for 1 4 Oxan 2 Yloxy Phenyl Ethan 1 Amine

Exploration of Novel Catalytic Transformations Involving 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine

The presence of a nucleophilic amine and an aromatic ring in this compound makes it an excellent candidate for a range of catalytic transformations. Future research is poised to explore novel metal-catalyzed and organocatalytic reactions to generate a diverse library of derivatives.

Key areas of exploration include:

Asymmetric C-N Cross-Coupling Reactions: While the amine itself is a product of such reactions, it can also serve as a nucleophile. Developing selective catalytic systems, for instance, using palladium or copper catalysts, for the N-arylation or N-alkylation of the primary amine would provide direct access to complex secondary and tertiary amines. nih.gov Research could focus on catalysts that operate under mild conditions to preserve the THP protecting group.

Directed C-H Functionalization: The aromatic ring of the molecule is another site for potential modification. Catalytic systems that use the amine or the ether oxygen as a directing group could enable regioselective C-H activation and functionalization at the ortho position of the phenyl ring. This would allow for the introduction of various substituents, expanding the molecular complexity.

Oxidative Coupling Reactions: The benzylic amine moiety can participate in oxidative coupling reactions. acs.org For instance, copper-catalyzed cross-dehydrogenative aminations could be explored to form new C-N bonds, potentially leading to the synthesis of valuable 2,4-diaminophenol derivatives after deprotection. rsc.orgrsc.org

Catalytic TransformationPotential Catalyst SystemTarget Product ClassKey Research Challenge
N-ArylationPd-based (e.g., with BrettPhos) or Cu-based (e.g., with picolinic acid)Diaryl or Alkyl-Aryl AminesEnsuring high chemoselectivity for N-arylation over potential O-arylation if deprotection occurs. nih.gov
Directed C-H AminationRh(III) or Ru(II) complexesOrtho-functionalized PhenylaminesAchieving high regioselectivity and catalyst turnover.
Oxidative AminationCu(II) salts with an oxidant (e.g., air)Substituted Aminophenol DerivativesControlling selectivity and preventing over-oxidation of the amine. rsc.orgrsc.org
Reductive AminationNi or Co pincer complexes with H₂ sourceN-Alkylated AminesDeveloping atom-economical processes using alcohols as alkylating agents. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Synthesis and Derivatization

Emerging applications include:

Reaction Condition Optimization: Bayesian optimization and other ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading, time) to identify optimal conditions for yield and selectivity with a minimal number of experiments. preprints.orgmdpi.com This is particularly valuable for complex catalytic reactions involving the title compound.

Predictive Modeling for Derivatization: AI models, especially graph neural networks, can be trained on existing reaction data to predict the outcome of derivatization reactions. pharmafeatures.com Researchers could use such models to perform in silico high-throughput screening of potential reactants (e.g., various aryl halides for N-arylation) to prioritize candidates that are most likely to yield the desired product.

Automated Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic pathways to the target molecule or its derivatives. pharmafeatures.com By integrating these tools with automated robotic synthesis platforms, the entire discovery-to-synthesis workflow can be accelerated. preprints.orgaclanthology.org

AI/ML ApplicationMethodologyObjective for Synthesis/DerivatizationPotential Impact
Synthesis OptimizationBayesian Optimization, Genetic AlgorithmsMaximize yield and enantioselectivity of the amine synthesis.Reduced experimental cost and time; improved process efficiency. mdpi.com
Reaction Outcome PredictionGraph Neural Networks (GNNs), Transformer ModelsPredict the success and yield of novel derivatization reactions.Prioritization of experiments, accelerating the discovery of new derivatives. pharmafeatures.com
In Silico ScreeningMachine Learning-based QSARIdentify derivatives with desired properties before synthesis.Focus synthetic efforts on the most promising compounds.
Automated Synthesis PlanningAI-driven Retrosynthesis, Robotic PlatformsGenerate and execute optimal synthetic routes to complex targets.Accelerated development of novel chemical entities with minimal human intervention. aclanthology.org

Expanding the Scope of Applications as a Versatile Synthetic Scaffold

The unique structural features of this compound make it an attractive scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. The chiral amine and the latent phenol (B47542) are common pharmacophores.

Future applications of this scaffold could include:

Medicinal Chemistry: The scaffold can be elaborated to create libraries of compounds for drug discovery. nih.gov The primary amine can be functionalized to form amides, sulfonamides, or secondary/tertiary amines, while the deprotected phenol offers a site for ether or ester linkages. This allows for the systematic exploration of the chemical space around the core structure to develop potent and selective therapeutic agents.

Asymmetric Catalysis: The chiral amine, after suitable modification, could serve as a ligand for asymmetric metal catalysis or as an organocatalyst itself. The proximity of the phenyl ring and the stereocenter could be exploited to create a well-defined chiral pocket for enantioselective transformations.

Materials Science: Derivatives of this compound could be used as building blocks for chiral polymers or liquid crystals. The rigid phenyl ring combined with the chiral center can impart specific optical or self-assembly properties to new materials.

Advanced Mechanistic Studies on the Reactivity of this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing more efficient synthetic protocols. The benzylic position is particularly reactive towards substitution and elimination reactions due to the potential for resonance stabilization of intermediates like carbocations or radicals. chemistrysteps.com

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and rationalize observed stereochemical and regiochemical outcomes. rsc.org For example, DFT could elucidate the transition states in catalytic C-N bond-forming reactions or explain the regioselectivity of C-H functionalization.

Kinetic Analysis: Experimental kinetic studies, such as monitoring reaction progress using spectroscopy, can help determine reaction orders, rate constants, and the nature of intermediates. rsc.org This data is invaluable for validating proposed mechanisms and optimizing reaction conditions.

Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with Deuterium or ¹³C) can provide definitive evidence for bond-breaking and bond-forming steps in a reaction mechanism, helping to distinguish between different possible pathways.

These advanced studies will provide fundamental insights into the molecule's behavior, enabling chemists to harness its full synthetic potential with greater precision and control.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(oxan-2-yloxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the oxane (tetrahydropyran) moiety via nucleophilic substitution or Mitsunobu reactions. For example, coupling 4-hydroxyphenethylamine with 2-bromooxane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C may yield the target compound . Optimization includes:
  • Reagent Selection : Use phase-transfer catalysts to enhance reactivity in biphasic systems .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidation or dimerization .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the oxane ring’s ether linkage (δ ~3.5–4.5 ppm for oxymethylene protons) and the amine’s primary structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺ and rule out impurities .
  • HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential biological targets of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) based on the compound’s phenethylamine backbone and oxane’s steric effects .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in oxidation reactions (e.g., CYP450-mediated metabolism) .
  • MD Simulations : Simulate lipid bilayer penetration to assess blood-brain barrier permeability .

Q. What strategies resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Standardize synthesis and purification protocols to ensure batch-to-batch consistency .
  • Assay Conditions : Control pH (e.g., amine protonation in buffer systems) and temperature during receptor-binding assays .
  • Stereochemical Considerations : Use chiral chromatography to isolate enantiomers if racemic mixtures show conflicting activities .

Q. How does the oxane substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Perform accelerated degradation studies (pH 1–9, 37°C) to assess ether bond cleavage. LC-MS can identify breakdown products like 4-hydroxyphenethylamine .
  • Metabolic Profiling : Incubate with liver microsomes to detect CYP450-mediated oxidation of the oxane ring (e.g., hydroxylation at C3/C4 positions) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in receptor affinity studies for this compound?

  • Methodological Answer :
  • Replicate Assays : Use orthogonal methods (e.g., radioligand binding vs. cAMP accumulation assays) to confirm target engagement .
  • Control Experiments : Test for off-target effects using receptor panels (e.g., adrenergic vs. dopaminergic receptors) .
  • Structural Confirmation : Re-analyze compound integrity post-assay (e.g., NMR) to rule out degradation .

Tables for Key Data

Property Method Typical Results Reference
Synthetic YieldNucleophilic Substitution65–75% (optimized)
PurityHPLC-PDA>98% (C18, 254 nm)
Metabolic Stability (t₁/₂)Liver Microsome Assay45–60 min (human)
LogPComputational Prediction2.1 ± 0.3 (Schrödinger QikProp)

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